molecular formula C5H4F3N B6235795 rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans CAS No. 2408935-69-1

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans

Cat. No. B6235795
CAS RN: 2408935-69-1
M. Wt: 135.1
InChI Key:
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Description

Rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans (TFMCP) is a cyclic compound of the cyclopropane family, which has a variety of industrial, pharmaceutical, and biological applications. It is a colorless, odorless, crystalline solid, with a melting point of 81°C and a boiling point of 119°C. It is also soluble in organic solvents, such as alcohols, ketones, and ethers.

Scientific Research Applications

Rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans has been used in a variety of scientific research applications, such as in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used in the synthesis of polymeric materials, as well as in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

Rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans is believed to act as a Lewis acid catalyst in the intramolecular cyclization reaction, where it stabilizes the transition state of the reaction. The Lewis acid facilitates the formation of a cyclopropane ring, followed by a cyclization reaction to form the desired product.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans has been studied for its potential biological effects, but no significant effects have been observed. It is believed to be non-toxic and non-carcinogenic, and it does not appear to affect the metabolism of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans in laboratory experiments is its low cost and ease of synthesis. It is also relatively non-toxic, making it an ideal reagent for organic synthesis. However, it is important to note that rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side products.

Future Directions

Due to its low cost and ease of synthesis, rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans has potential applications in the synthesis of novel compounds and polymers, as well as in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research is needed to better understand its mechanism of action and its potential biological effects. Finally, its use as a catalyst in organic reactions could be explored further, as it may be useful in the synthesis of a variety of compounds.

Synthesis Methods

Rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans can be synthesized via an intramolecular cyclization reaction of a 1,2-dicarbonyl compound. The reaction involves the formation of a cyclopropane ring, followed by a cyclization reaction to form the desired product. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is often conducted in an inert atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans involves the preparation of a cyclopropane intermediate followed by introduction of the trifluoromethyl and cyano groups.", "Starting Materials": [ "Cyclopropane", "Trifluoromethyl iodide", "Sodium cyanide", "Copper(I) iodide", "N,N-Dimethylformamide (DMF)", "Diethyl ether", "Water" ], "Reaction": [ "Preparation of cyclopropane intermediate: Cyclopropane is prepared by the reaction of ethyl diazoacetate with zinc-copper couple in the presence of copper(I) iodide.", "Introduction of trifluoromethyl group: Trifluoromethyl iodide is reacted with the cyclopropane intermediate in the presence of copper(I) iodide and DMF to form the corresponding trifluoromethyl cyclopropane.", "Introduction of cyano group: Sodium cyanide is added to the reaction mixture of trifluoromethyl cyclopropane in DMF and diethyl ether to form the desired product, rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans." ] }

CAS RN

2408935-69-1

Product Name

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans

Molecular Formula

C5H4F3N

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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